3-Methyl-4-(propan-2-yloxy)benzene-1-sulfonamide
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Overview
Description
3-Methyl-4-(propan-2-yloxy)benzene-1-sulfonamide is an organic compound with the molecular formula C10H15NO3S It is known for its unique chemical structure, which includes a sulfonamide group attached to a benzene ring substituted with a methyl group and a propan-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(propan-2-yloxy)benzene-1-sulfonamide typically involves the reaction of 3-methyl-4-hydroxybenzenesulfonamide with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(propan-2-yloxy)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
3-Methyl-4-(propan-2-yloxy)benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(propan-2-yloxy)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes. Additionally, the compound’s aromatic ring and substituents can interact with cellular receptors, affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Isopropoxy-2-methylbenzenesulfonamide
- 2-Methyl-4-(propan-2-yloxy)benzenesulfonamide
Uniqueness
3-Methyl-4-(propan-2-yloxy)benzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development.
Properties
IUPAC Name |
3-methyl-4-propan-2-yloxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c1-7(2)14-10-5-4-9(6-8(10)3)15(11,12)13/h4-7H,1-3H3,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTHPMOCHCLHHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N)OC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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